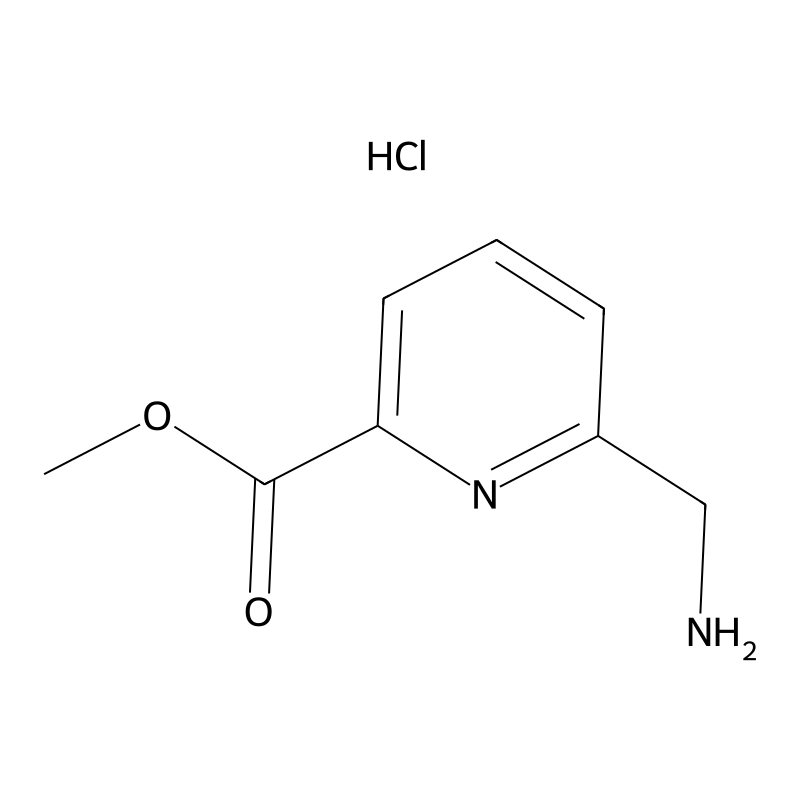Methyl 6-(aminomethyl)picolinate hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 6-(aminomethyl)picolinate hydrochloride is a chemical compound characterized by its unique molecular structure and properties. It has a CAS Number of 171670-23-8 and a molecular formula of C₈H₁₁ClN₂O₂, with a molecular weight of approximately 202.64 g/mol. This compound features a picolinate backbone, which is a derivative of pyridine, and includes an aminomethyl group that enhances its reactivity and potential biological activity. The InChI code for this compound is 1S/C8H10N2O2.ClH/c1-12-8(11)7-4-2-3-6(5-9)10-7;/h2-4H,5,9H2,1H3;1H, providing a unique representation of its molecular structure.
- Nucleophilic substitutions, where the aminomethyl group can act as a nucleophile.
- Acylation reactions, allowing the introduction of acyl groups to enhance its pharmacological properties.
- Decarboxylation, which may occur under specific conditions to yield derivatives with altered biological activities.
These reactions are significant in synthetic organic chemistry and provide pathways for developing novel derivatives.
Research indicates that methyl 6-(aminomethyl)picolinate hydrochloride exhibits various biological activities. Its structural similarity to other picolinate derivatives suggests potential roles in:
- Neuroprotection: Similar compounds have been studied for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
- Antioxidant activity: The compound may serve as a ligand in complex formations that enhance antioxidant capacity, making it relevant in studies focusing on oxidative stress.
Studies on related compounds, such as tetrahydroisoquinoline derivatives, highlight their therapeutic potential against conditions like cancer and central nervous system disorders, suggesting similar opportunities for methyl 6-(aminomethyl)picolinate hydrochloride .
The synthesis of methyl 6-(aminomethyl)picolinate hydrochloride can be achieved through several methods:
- Direct Amination: This involves the reaction of 6-bromomethylpyridine derivatives with methylamine under appropriate conditions.
- Carboxylate Formation: Starting from methyl picolinate, an aminomethyl group can be introduced via reductive amination techniques.
- Hydrochloride Salt Formation: The hydrochloride form is typically obtained by reacting the free base with hydrochloric acid in an aqueous or organic solvent.
Each method offers varying yields and purities, influencing the choice based on the intended application.
Methyl 6-(aminomethyl)picolinate hydrochloride finds applications across various fields:
- Analytical Chemistry: Used as a standard in spectrophotometric assays to determine antioxidant activities.
- Pharmaceutical Research: Investigated for its potential neuroprotective properties and other therapeutic applications.
- Biochemical Studies: Serves as a ligand in studies exploring biochemical pathways and interactions within biological systems.
Interaction studies involving methyl 6-(aminomethyl)picolinate hydrochloride focus on its binding affinity with various biomolecules. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For example:
- Protein-Ligand Interactions: Research may explore how this compound interacts with specific proteins involved in neurological pathways, potentially leading to drug development insights.
- Complex Formation Studies: Investigating how this compound forms complexes with metal ions or other ligands can reveal its utility in analytical chemistry.
Methyl 6-(aminomethyl)picolinate hydrochloride shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl picolinate | 109-51-5 | Basic picolinate structure without aminomethyl group |
| 6-Aminomethylpyridine | 171670-22-7 | Lacks the methyl ester functionality |
| Tetrahydroisoquinoline derivatives | Various | Known for neuroprotective properties |
Uniqueness
Methyl 6-(aminomethyl)picolinate hydrochloride is unique due to its combination of the aminomethyl group and the picolinate structure, making it particularly interesting for both pharmaceutical applications and analytical chemistry. Its potential neuroprotective effects set it apart from simpler derivatives like methyl picolinate, which do not possess similar biological activity.








